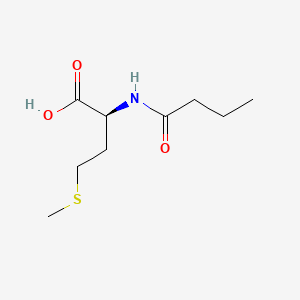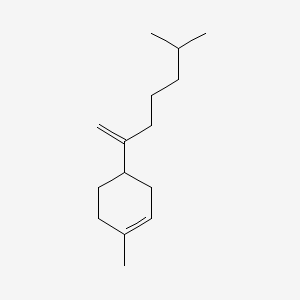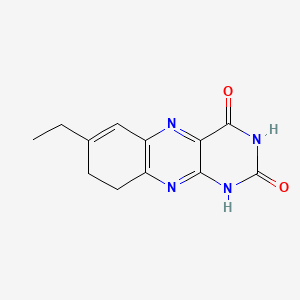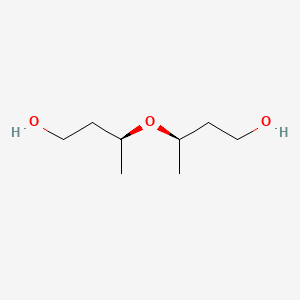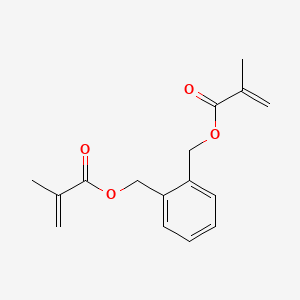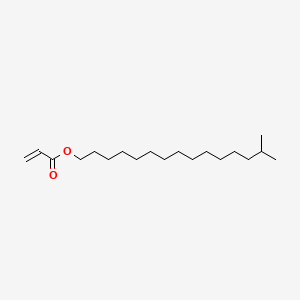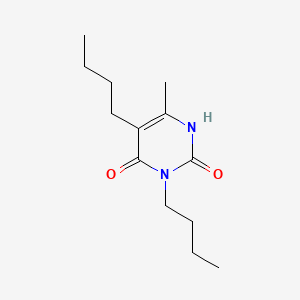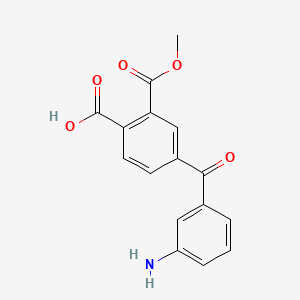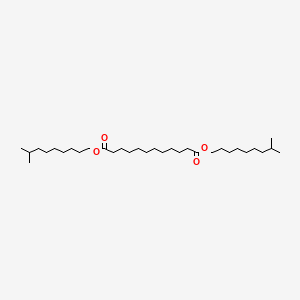
Zinc o-toluate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Zinc o-toluate can be synthesized through the reaction of zinc oxide or zinc acetate with o-toluic acid (2-methylbenzoic acid) in an organic solvent such as ethanol or methanol. The reaction typically involves heating the mixture under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include using larger reactors, optimizing reaction conditions for higher yields, and implementing purification steps such as recrystallization or filtration to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc o-toluate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of zinc oxide and other by-products.
Reduction: Reduction reactions can convert this compound to other zinc-containing compounds, depending on the reducing agents used.
Substitution: The o-toluate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or amines in organic solvents.
Major Products Formed
Oxidation: Zinc oxide and various organic by-products.
Reduction: Reduced zinc complexes and organic by-products.
Substitution: New zinc coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Zinc o-toluate has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organozinc compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and as a stabilizer in various formulations.
Wirkmechanismus
The mechanism of action of zinc o-toluate involves its ability to coordinate with other molecules through its zinc center. This coordination can influence the reactivity and stability of the compound, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc acetate: Another zinc coordination complex with acetate ligands.
Zinc benzoate: Similar structure but with benzoate ligands instead of o-toluate.
Zinc oxide: A simple inorganic compound of zinc with different properties and applications.
Uniqueness
Zinc o-toluate is unique due to the presence of the o-toluate ligands, which provide specific steric and electronic properties. These properties can influence the compound’s reactivity and make it suitable for particular applications that other zinc compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
28716-15-6 |
|---|---|
Molekularformel |
C16H14O4Zn |
Molekulargewicht |
335.7 g/mol |
IUPAC-Name |
zinc;2-methylbenzoate |
InChI |
InChI=1S/2C8H8O2.Zn/c2*1-6-4-2-3-5-7(6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |
InChI-Schlüssel |
YYZBTDSWNXMQSM-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)[O-].CC1=CC=CC=C1C(=O)[O-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


